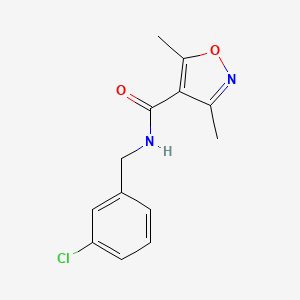
N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide, also known as BDF 9000, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDF 9000 is a sulfonamide derivative that has been studied extensively for its ability to modulate the activity of certain enzymes and receptors in the body.
Aplicaciones Científicas De Investigación
Analgesic and Anti-Inflammatory Properties
The structural similarity of this compound to capsaicin, the active component in chili peppers, suggests potential analgesic and anti-inflammatory effects. Capsaicin is known for its ability to activate transient receptor potential vanilloid 1 (TRPV1) channels, which play a role in pain perception and inflammation. Researchers have explored whether N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide could modulate TRPV1 activity, making it a candidate for pain management and anti-inflammatory therapies .
Anticancer Activity
Indoles, a class of compounds with anticancer properties, have inspired the design of derivatives based on N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide. These derivatives incorporate 3-N-fused heteroaryl moieties. Preliminary studies have evaluated their efficacy against prostate cancer (LNCaP), pancreatic cancer (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cell lines. Further investigations are needed to understand the precise mechanisms and potential clinical applications .
Supramolecular Chemistry and Crystal Engineering
The crystal structure of N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide reveals interesting supramolecular interactions. Molecules aggregate into supramolecular layers through C—H O, N—H O, and C—H interactions. Researchers in the field of crystal engineering study these interactions to design functional materials, such as molecular crystals with specific properties for drug delivery or catalysis .
Pharmacophore Design and Drug Discovery
The benzodioxole ring system and the sulfonamide group in this compound serve as potential pharmacophores. Medicinal chemists can use these features to design novel drug candidates. By modifying the substituents on the benzodioxole ring or optimizing the sulfonamide moiety, researchers may develop targeted therapies for specific diseases .
Neurological Disorders and TRPV1 Modulation
Given the structural resemblance to capsaicin, N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide might influence TRPV1 channels in the nervous system. Investigating its effects on pain perception, neuroinflammation, and neuroprotection could lead to potential treatments for neurological disorders, including neuropathic pain and neurodegenerative diseases .
Chemical Biology and Enzyme Inhibition
Researchers can explore the inhibitory effects of N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide on specific enzymes. By targeting enzymes involved in disease pathways, such as kinases or proteases, this compound may offer therapeutic opportunities. Understanding its binding interactions and selectivity profiles is crucial for drug development .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c15-11-2-1-3-12(7-11)21(17,18)16-8-10-4-5-13-14(6-10)20-9-19-13/h1-7,16H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJSLKKRRNJBNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194752 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetic acid](/img/structure/B5852437.png)
![ethyl ({4-methyl-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)oxy]-2-pyrimidinyl}thio)acetate](/img/structure/B5852441.png)
![3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one](/img/structure/B5852443.png)



![N-[4-(acetylamino)-3-methylphenyl]benzamide](/img/structure/B5852467.png)
![methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate](/img/structure/B5852472.png)


![N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide](/img/structure/B5852496.png)

![N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5852527.png)
